3,4-Diamino-5-methoxybenzonitrile
Overview
Description
3,4-Diamino-5-methoxybenzonitrile is a versatile organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound features a benzene ring substituted with two amino groups, a methoxy group, and a nitrile group, making it a valuable scaffold in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-5-methoxybenzonitrile typically involves the following steps:
Nitration: Starting with 3,4-diaminobenzoic acid, the compound undergoes nitration to introduce the nitrile group.
Methylation: The nitro group is then reduced to an amino group, followed by methylation to introduce the methoxy group.
Cyanation: Finally, the carboxylic acid group is converted to a nitrile group through a dehydration reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diamino-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: 3,4-Diamino-5-methoxybenzoic acid
Reduction: 3,4-Diamino-5-methoxybenzylamine
Substitution: 3,4-Diamino-5-halobenzonitrile
Scientific Research Applications
3,4-Diamino-5-methoxybenzonitrile is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and materials science.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound is explored for its potential therapeutic properties in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,4-Diamino-5-methoxybenzonitrile is similar to other compounds with similar functional groups, such as 3,5-Dimethyl-4-methoxybenzonitrile and 3,5-Dimethoxybenzonitrile. its unique combination of amino, methoxy, and nitrile groups sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
3,5-Dimethyl-4-methoxybenzonitrile
3,5-Dimethoxybenzonitrile
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Properties
IUPAC Name |
3,4-diamino-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHPYUJKPGNDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861258-97-1 | |
Record name | 3,4-diamino-5-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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